7Z,10Z-十六二烯酸

描述

Synthesis Analysis

The synthesis of 7Z,10Z-hexadecadienoic acid and its derivatives has been explored through various chemical routes. One notable method involves the stereochemically pure synthesis of a closely related compound, (5Z,9Z)-5,9-hexadecadienoic acid, which was achieved in six steps starting from commercially available 1,5-hexadiyne. This process highlights the importance of cis double bond geometry for biological activity, as indicated by its antimicrobial properties and inhibition of human topoisomerase I (Carballeira, Betancourt, Orellano, & González, 2002).

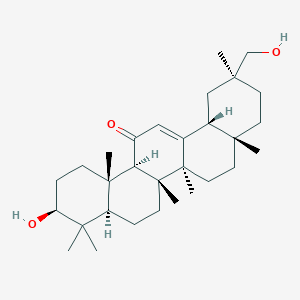

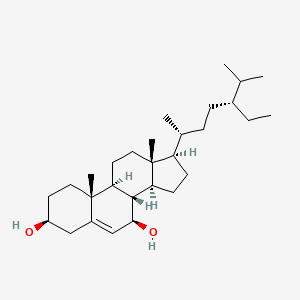

Molecular Structure Analysis

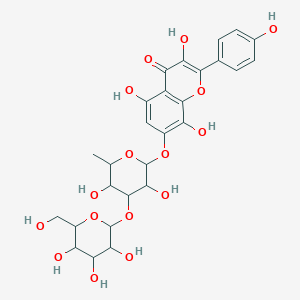

The molecular structure of 7Z,10Z-hexadecadienoic acid is characterized by the spatial arrangement of its atoms, particularly the Z (cis) configuration of its double bonds. This configuration plays a critical role in the compound's chemical behavior and biological interactions. While specific studies on 7Z,10Z-hexadecadienoic acid are limited, related research on hexadeca-7,10,13-trienoic acid and its presence in leaf lipids of angiosperms offers insights into the structural importance of unsaturated fatty acids in biological membranes (Jamieson & Reid, 1971).

Chemical Reactions and Properties

7Z,10Z-hexadecadienoic acid participates in various chemical reactions, reflecting its unsaturated nature. For instance, its biosynthesis from linoleic acid through chain-shortening and functional group transformation demonstrates its metabolic versatility. This process is crucial for the production of pheromone compounds in certain insect species, indicating a complex interplay between fatty acid metabolism and biological signaling mechanisms (Herrera, Barros-Parada, & Bergmann, 2019).

Physical Properties Analysis

The physical properties of 7Z,10Z-hexadecadienoic acid, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. While specific data on this compound are sparse, the study of related fatty acids provides valuable information. For instance, the synthesis and characterization of similar fatty acids underscore the impact of double bond positioning and stereochemistry on lipid characteristics, which in turn affect membrane fluidity, permeability, and interactions with proteins (Ishmuratov, Botsman, Botsman, Yakovleva, Kharisov, & Tolstikov, 2000).

Chemical Properties Analysis

The chemical properties of 7Z,10Z-hexadecadienoic acid, such as reactivity towards oxidizing agents, hydrogenation behavior, and participation in biochemical pathways, are pivotal for understanding its function and utility. Its role as a precursor in the biosynthesis of sex pheromones in insects, for example, highlights the significant influence of fatty acid structure on pheromone composition and signaling (Herrera, Barros-Parada, & Bergmann, 2019).

科学研究应用

信息素生物合成

- 鳞翅目信息素中的生物合成前体:对一种飞蛾物种 Chilecomadia valdiviana 的研究发现,(7Z,10Z)-7,10-十六二烯醛是主要的费洛蒙化合物,源自亚油酸。该化合物具有 I 型和 II 型鳞翅目信息素的特征,表明其在信息素产生中作为生物合成前体的作用 (Herrera, Barros-Parada, & Bergmann, 2019)。

抗肿瘤特性

- 具有抗肿瘤作用的藻类单半乳糖二酰基甘油:对绿藻小球藻的研究揭示了两种含有 (7Z,10Z)-十六二烯酸的单半乳糖二酰基甘油,具有显着的抗肿瘤促进作用,突出了其在癌症治疗中的潜力 (Morimoto 等人,1995)。

脂肪酶抑制活性

- 藻类化合物对胰脂肪酶的抑制作用:来自索罗金小球藻的单半乳糖二酰基甘油 (MGDG) 被证明可以抑制胰脂肪酶活性。这些 MGDG 含有 (7Z,10Z)-十六二烯酰部分,表明其可能在管理肥胖等脂肪酶相关疾病中发挥作用 (Banskota 等人,2015)。

信息素鉴定

- 在蛾类性信息素中的鉴定:对柑橘潜叶蛾 Phyllocnistis citrella 的研究确定了 (7Z,11Z)-十六二烯醛,它与 (7Z,10Z)-十六二烯酸密切相关,是其性信息素的成分,表明其在昆虫交流中的作用 (Moreira, Mcelfresh, & Millar, 2006)。

抗炎作用

- 参与抗炎途径:巨噬细胞从二十二碳六烯酸 (DHA) 中合成专门的促解决介质 (SPM) 的生物合成研究确定了与 (7Z,10Z)-十六二烯酸相关的化合物,表明其在炎症消退和宿主防御中发挥作用 (Serhan 等人,2009)。

合成和化学分析

- 相关化合物的合成:各种研究集中在合成和分析与 (7Z,10Z)-十六二烯酸相关的化合物。其中包括立体化学纯净的 (5Z,9Z)-5,9-十六二烯酸的合成及其抗菌和拓扑异构酶 I 抑制活性,表明在抗菌和癌症治疗中具有潜在的应用 (Carballeira, Betancourt, Orellano, & González, 2002)。

属性

IUPAC Name |

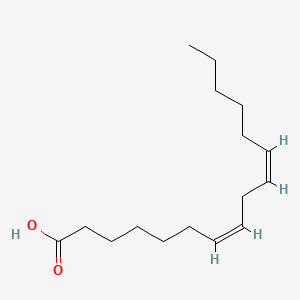

(7Z,10Z)-hexadeca-7,10-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJGPAAPSBVXNU-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309829 | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

7Z,10Z-hexadecadienoic acid | |

CAS RN |

28290-73-5 | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28290-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7Z,10Z-Hexadecadienoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding higher concentrations of 7Z,10Z-hexadecadienoic acid in the control group compared to the groups with vaginal conditions?

A: The study found that women with no vaginal infections or dysbiosis (the control group) had higher concentrations of 7Z,10Z-hexadecadienoic acid in their vaginal discharge compared to women with vulvovaginal candidiasis or cytolytic vaginosis []. While the specific role of 7Z,10Z-hexadecadienoic acid in vaginal health is not fully understood, its higher concentration in the healthy control group suggests a potential association with a balanced vaginal environment. Further research is needed to investigate if this fatty acid contributes to maintaining vaginal health or if its presence is simply a marker of a healthy vaginal microbiome.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione](/img/structure/B1252350.png)

![3-[(3-Methylphenyl)methylthio]-6-thiophen-2-ylpyridazine](/img/structure/B1252356.png)